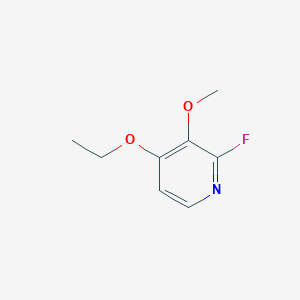

4-Ethoxy-2-fluoro-3-methoxypyridine

Description

4-Ethoxy-2-fluoro-3-methoxypyridine is a substituted pyridine derivative with three distinct functional groups: an ethoxy group at position 4, a fluorine atom at position 2, and a methoxy group at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The compound is typically synthesized via multi-step routes involving halogenation, alkoxylation, and protective group strategies, as inferred from analogous syntheses in the literature .

Properties

CAS No. |

1184172-43-7 |

|---|---|

Molecular Formula |

C8H10FNO2 |

Molecular Weight |

171.17 g/mol |

IUPAC Name |

4-ethoxy-2-fluoro-3-methoxypyridine |

InChI |

InChI=1S/C8H10FNO2/c1-3-12-6-4-5-10-8(9)7(6)11-2/h4-5H,3H2,1-2H3 |

InChI Key |

VVMYMEXNMJHMAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Selective Fluorination and Alkoxylation

One common approach starts from a suitably substituted pyridine precursor, which undergoes selective fluorination at the 2-position using fluorinating agents such as Selectfluor® or pyridine hydrogen fluoride complexes. This step is critical for introducing the fluorine atom with regioselectivity.

Subsequently, nucleophilic aromatic substitution reactions are employed to introduce the methoxy group at the 3-position and the ethoxy group at the 4-position. Sodium methoxide and sodium ethoxide are typical nucleophiles used to replace leaving groups (such as halogens) on the pyridine ring.

Multi-Step Synthetic Route Example

A representative synthetic sequence based on literature analogs is as follows:

| Step | Reaction Description | Conditions and Reagents | Outcome |

|---|---|---|---|

| 1 | Starting from 2,3-dibromopyridine | Nucleophilic substitution with sodium methoxide | 6-bromo-2-methoxy-3-bromopyridine |

| 2 | Selective fluorination at 2-position | Fluorinating agent (e.g., Selectfluor®), controlled temperature | Introduction of fluorine at 2-position |

| 3 | Introduction of ethoxy group at 4-position | Reaction with sodium ethoxide or ethoxide source | Formation of 4-ethoxy substituent |

| 4 | Purification | Recrystallization or chromatography | Pure 4-Ethoxy-2-fluoro-3-methoxypyridine |

This sequence may require protective groups to prevent side reactions and ensure regioselectivity.

Alternative Synthesis via Pyridinecarboxylate Intermediates

A patent discloses a related synthetic strategy involving pyridinecarboxylate intermediates:

- Starting from 2,3-pyridinedioic acid derivatives, esterification with isopropanol,

- Conversion to amino-pyridine esters,

- Diazo coupling and fluorination steps using pyridine hydrogen fluoride and sodium nitrite,

- Reduction with sodium borohydride to yield fluorinated pyridine alcohols.

Although this method targets 3-fluoropyridine-2-methanol, similar principles of selective fluorination and functional group manipulation can be adapted for preparing this compound.

Industrial Production Considerations

Industrial synthesis of this compound involves:

- Handling reactive fluorinating agents safely,

- Optimizing reaction temperatures to control regioselectivity and yield,

- Employing multiple purification steps such as distillation and recrystallization to achieve high purity,

- Utilizing continuous flow or batch reactors designed for fluorination chemistry to scale production efficiently.

Research Data and Analysis

Reaction Yields and Purity

Reported yields for fluorination and alkoxylation steps are typically in the range of 60-85%, depending on reaction conditions and substrate purity. The final product purity exceeds 98% after purification.

Solubility and Stability

Methoxypyridine derivatives, including this compound, exhibit moderate aqueous solubility and good chemical stability under ambient conditions, which is advantageous for pharmaceutical applications.

Comparative Activity of Substituted Pyridines

Studies indicate that the presence of methoxy and ethoxy groups combined with fluorine significantly influences the compound's electronic properties and biological activity. The substitution pattern affects binding affinity in target enzymes, relevant in drug design.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-3-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Fluorinating Agents: Selectfluor® for fluorination reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Coupling Reagents: Palladium catalysts for Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Ethoxy-2-fluoro-3-methoxypyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.

Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-ethoxy-2-fluoro-3-methoxypyridine with structurally related pyridine derivatives:

Key Observations:

- In contrast, 4-ethoxy-2-fluoropyridine lacks the 3-methoxy group, simplifying its electronic profile but reducing steric hindrance .

- Halogenation : 2-Fluoro-3-iodo-4-methoxypyridine () highlights the role of halogens in cross-coupling reactions. The iodine atom in this compound facilitates Suzuki or Ullmann couplings, whereas the fluorine in the target compound may improve metabolic stability in drug candidates .

- Complexity : The compound from demonstrates how additional aromatic and alkyl substituents increase molecular weight and complexity, which could affect solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.